molecular formula C26H26O3 B190134 10-Oxo-10-pyren-1-yldecanoic acid CAS No. 104180-30-5

10-Oxo-10-pyren-1-yldecanoic acid

Cat. No.: B190134
CAS No.: 104180-30-5
M. Wt: 386.5 g/mol
InChI Key: BYTYFASKKGDQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Oxo-10-pyren-1-yldecanoic acid is a synthetic fatty acid derivative characterized by a decanoic acid backbone (10 carbons) with a pyren-1-yl group substituted at the terminal carbon via a ketone functional group. This compound is of interest in materials science, drug delivery, and biochemical probing due to its hybrid structure combining aliphatic and aromatic features.

Properties

IUPAC Name

10-oxo-10-pyren-1-yldecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O3/c27-23(10-5-3-1-2-4-6-11-24(28)29)21-16-14-20-13-12-18-8-7-9-19-15-17-22(21)26(20)25(18)19/h7-9,12-17H,1-6,10-11H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTYFASKKGDQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396174
Record name 10-oxo-10-pyren-1-yldecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104180-30-5
Record name 10-oxo-10-pyren-1-yldecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Octadecanoic Acid, 10-Oxo- (CAS 4158-12-7)

  • Structure : An 18-carbon fatty acid with a ketone group at position 10 and a carboxylic acid terminus.
  • Molecular Weight : 298.46 g/mol (C₁₈H₃₄O₃) .
  • Key Differences :
    • Chain Length : Longer aliphatic chain (C18 vs. C10) increases hydrophobicity but lacks the pyrenyl group.
    • Functionality : The absence of an aromatic system reduces π-π interactions, limiting applications in fluorescence or aromatic receptor targeting.
  • Applications : Used in lipid metabolism studies and surfactant formulations due to its simple oxo functionality .

10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic Acid (CAS 159350-38-6)

  • Structure: Decanoic acid with a dioxopyrrolidinyloxy substituent and ketone at position 10.
  • Molecular Weight: Estimated 297.3 g/mol (C₁₄H₁₉NO₆) .
  • Key Differences :
    • Functional Groups : The dioxopyrrolidinyl group introduces polarity and reactivity, making it suitable as a leaving group in prodrugs or conjugation chemistry.
    • Aromaticity : Lacks the pyrenyl group, reducing hydrophobic and fluorescence properties.
  • Applications : Utilized in synthetic chemistry for amine-reactive crosslinking or prodrug activation .

Decanoic Acid, 10-[(6-Aminohexyl)amino]-10-oxo-

  • Structure: Decanoic acid with an aminohexylamide group at position 10.
  • Molecular Weight : 313.44 g/mol (C₁₆H₃₁N₃O₃) .
  • Key Differences: Polarity: The aminohexylamide group increases polarity (PSA = 92.42) compared to the pyrenyl group, enhancing water solubility . Reactivity: The amine group enables hydrogen bonding and ionic interactions, useful in peptide mimics or drug conjugates.
  • Applications : Explored in targeted drug delivery systems and biomolecular conjugation .

Oxygenated Fatty Acids (e.g., 9(S)-HPOT, 13(S)-HOT)

  • Structure: Oxygenated derivatives (hydroperoxy or hydroxy groups) of unsaturated fatty acids like linolenic acid.
  • Key Differences :
    • Reactivity : Hydroperoxy groups are highly reactive, participating in plant defense signaling (e.g., oxylipins), unlike the inert pyrenyl group .
    • Biological Role : Function as signaling molecules in inflammation and stress responses, contrasting with the synthetic applications of pyrene derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
10-Oxo-10-pyren-1-yldecanoic acid C₂₆H₂₈O₃* ~396.5 Pyrenyl, ketone, carboxylic acid Fluorescent probes, drug delivery
Octadecanoic acid, 10-oxo- (CAS 4158-12-7) C₁₈H₃₄O₃ 298.46 Ketone, carboxylic acid Lipid research, surfactants
10-((2,5-Dioxopyrrolidin-1-yl)oxy)-10-oxodecanoic acid C₁₄H₁₉NO₆ 297.3 Dioxopyrrolidinyl, ketone Prodrug synthesis, conjugation
Decanoic acid, 10-[(6-aminohexyl)amino]-10-oxo- C₁₆H₃₁N₃O₃ 313.44 Aminohexylamide, ketone Drug conjugates, peptide mimics

*Estimated based on pyrene (C₁₆H₁₀) and decanoic acid (C₁₀H₁₈O₃) with substitution.

Key Findings and Implications

  • Structural Impact: The pyrenyl group in this compound distinguishes it from analogs by enabling fluorescence and enhanced membrane interaction, critical for imaging and targeted delivery.
  • Solubility: Pyrene’s hydrophobicity limits aqueous solubility compared to amino- or dioxopyrrolidinyl-substituted analogs, necessitating formulation adjustments.
  • Reactivity : Unlike hydroperoxy fatty acids, the pyrenyl derivative is chemically stable, favoring long-term applications in materials science.

This analysis underscores the importance of substituent selection in tailoring fatty acid derivatives for specific scientific or industrial purposes. Further research is needed to explore the biocompatibility and environmental impact of pyrene-containing compounds.

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